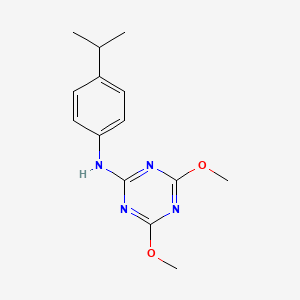

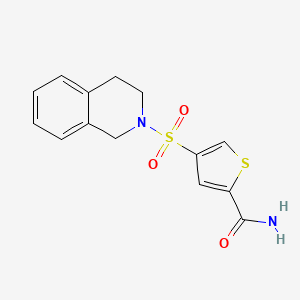

![molecular formula C9H7ClN4O2S2 B5562117 5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5562117.png)

5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves the transformation of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole under base-induced conditions to yield thioketene intermediates. These intermediates, upon reaction with secondary amines, form thioacetamides, which through intramolecular cyclization give rise to nonaromatic compounds rather than the expected aromatic derivatives (Androsov, 2008).

Molecular Structure Analysis

The crystal structure of a related compound, showing the dihedral angle between the thiadiazole and benzene rings and the presence of N—H⋯N intermolecular hydrogen bonding, provides insights into the molecular conformation and intermolecular interactions within the crystalline state (Jian-qiang Zhang et al., 2011).

Chemical Reactions and Properties

The reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole with O- or N-nucleophiles leading to various heterocyclic compounds demonstrates the versatility of thiadiazole derivatives in synthesizing biologically relevant molecules. This process involves the formation of thioketene intermediates that further undergo cyclization to yield N-substituted indole-2-thiols or benzo[b]thiophenes (Androsov & Neckers, 2007).

Physical Properties Analysis

The physical properties such as melting points, solubility, and crystalline form of thiadiazole derivatives can be inferred from the detailed crystallographic analysis of compounds such as 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine. The solid-state structure reveals intermolecular hydrogen bonding patterns and supramolecular arrangements, which are crucial for understanding the material's physical properties (Jian-qiang Zhang et al., 2011).

Chemical Properties Analysis

The chemical behavior of thiadiazole derivatives, including their reactivity towards nucleophiles and ability to form various cyclic and acyclic structures, highlights their chemical versatility. This is exemplified by their use in synthesizing a wide range of compounds, from indole thiols to complex heterocycles, showcasing the thiadiazole ring's reactivity and functional group compatibility (Androsov & Neckers, 2007).

Scientific Research Applications

Synthesis of Derivatives

Synthesis of 1,1-Dialkylindolium-2-Thiolates : The synthesis involves the base-induced transformation of related thiadiazoles, showcasing the potential for creating novel organic compounds with varying functional applications, from materials science to medicinal chemistry (Androsov, 2008).

Biological Activity

Antileishmanial Activity : Thiadiazole derivatives have been evaluated for their in vitro anti-leishmanial activity, demonstrating the potential for the development of new treatments for parasitic infections (Tahghighi et al., 2012).

Antibacterial and Antimalarial Effects : Compounds synthesized from related thiadiazoles exhibit antibacterial and antimalarial activities, suggesting their use in combating infectious diseases (Elslager et al., 1980).

Chemical Properties and Applications

Synthesis of Heterocyclic Compounds : The reactivity of thiadiazoles with other chemical entities can lead to the formation of a wide range of heterocyclic compounds, important in pharmaceuticals and materials science (Křupková et al., 2013).

Diuretic Activity : Studies on thiadiazole derivatives have shown potential diuretic activity, indicating applications in the treatment of conditions requiring the removal of excess water from the body (Ergena et al., 2022).

Corrosion Inhibition

Protection of Metals : Thiadiazoles have been studied for their ability to inhibit corrosion of metals in acidic environments, highlighting their application in materials science and engineering to extend the life of metal components (Bentiss et al., 2007).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-[(2-chloro-6-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN4O2S2/c10-6-2-1-3-7(14(15)16)5(6)4-17-9-13-12-8(11)18-9/h1-3H,4H2,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPVSUGMOJHCTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CSC2=NN=C(S2)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (2-methyl-3-oxo[1,2,4]triazino[2,3-a]benzimidazol-5(3H)-yl)acetate](/img/structure/B5562041.png)

![2-[(diallylamino)methyl]-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5562051.png)

![N-[(3S*,4R*)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5562073.png)

![2-[2-(1-naphthylmethylene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B5562086.png)

![2-methyl-3-(5-methyl-2-furyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B5562098.png)

![N~1~-{[5-(4-bromophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5562101.png)

![3-ethyl-8-[4-(3-hydroxyprop-1-yn-1-yl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5562106.png)

![2-butyl-8-[(3-cyclopropyl-5-isoxazolyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562123.png)

![4-(4-chlorophenyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)-3-thiophenecarboxamide](/img/structure/B5562144.png)